EDTA Tris

Übersicht

Beschreibung

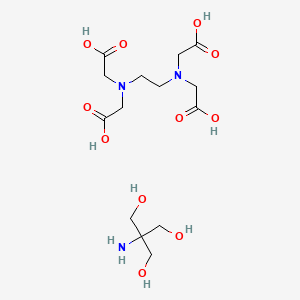

Ethylenediaminetetraacetic acid Tris, commonly known as EDTA Tris, is a widely used chemical compound in various scientific fields. It is a combination of two components: ethylenediaminetetraacetic acid and Tris(hydroxymethyl)aminomethane. Ethylenediaminetetraacetic acid is a chelating agent that binds to metal ions, while Tris(hydroxymethyl)aminomethane is a buffering agent that maintains a stable pH. Together, they form a versatile buffer solution used in molecular biology, biochemistry, and other scientific disciplines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of EDTA Tris involves the combination of ethylenediaminetetraacetic acid and Tris(hydroxymethyl)aminomethane in specific proportions. The typical preparation method includes the following steps:

- Dissolve 1 M Tris(hydroxymethyl)aminomethane in distilled water and adjust the pH to 8.0 using hydrochloric acid.

- Add 0.5 M ethylenediaminetetraacetic acid to the solution and adjust the pH to 8.0 using sodium hydroxide.

- Mix the solutions thoroughly and sterilize by autoclaving or filter sterilization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The solutions are typically prepared in large batches and subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

EDTA Tris undergoes various chemical reactions, primarily involving its chelating and buffering properties. The key reactions include:

Chelation: Ethylenediaminetetraacetic acid binds to metal ions such as calcium, magnesium, and iron, forming stable complexes.

Buffering: Tris(hydroxymethyl)aminomethane maintains a stable pH in the solution, preventing drastic changes in acidity or alkalinity

Common Reagents and Conditions

Chelation: Ethylenediaminetetraacetic acid reacts with metal ions in the presence of water, forming soluble complexes. The reaction conditions typically involve a neutral to slightly alkaline pH.

Buffering: Tris(hydroxymethyl)aminomethane is used in aqueous solutions with a pH range of 7.5 to 8.5. .

Major Products Formed

The major products formed from the reactions of this compound include metal-ethylenediaminetetraacetic acid complexes and buffered solutions with stable pH values. These products are essential in various biochemical and molecular biology applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

TE buffer has several applications in scientific research, including:

- DNA and RNA solubilization and storage: TE buffer is commonly used to dissolve DNA and RNA, protecting them from degradation during storage .

- Molecular biology techniques: TE buffer is useful in various molecular biology techniques such as electrophoresis and enzymatic reactions .

- Antibiotic potentiation: Tris-EDTA can enhance the effectiveness of antibiotics against multidrug-resistant bacteria .

- Biofilm disruption: EDTA destabilizes biofilms by sequestering calcium, magnesium, zinc, and iron, which are essential for biofilm structure .

- Unmasking antigenic sites: In immunohistochemistry, TE buffer can break protein cross-links caused by fixatives like formalin, enhancing antibody staining intensity .

Tris-EDTA in Antimicrobial Applications

Tris-EDTA's ability to enhance antibiotic efficacy and disrupt biofilms makes it a valuable tool against various microorganisms .

- Potentiating Antimicrobial Agents: EDTA weakens microbial cell walls by binding cations, which can enhance the effect of antimicrobial agents against planktonic Staphylococcus aureus . EDTA can also enhance the use of photodynamic agents against S. aureus biofilms by sequestering Mg2+ and Ca2+ from the biofilm's EPS (Extracellular Polymeric Substance) .

- Enhancing Antibiotic Efficacy: Tris-EDTA significantly reduces the minimal bactericidal concentrations (MBCs) and minimal inhibitory concentrations (MICs) of antibiotics like marbofloxacin and gentamicin against multidrug-resistant Pseudomonas aeruginosa . This is achieved by increasing bacterial permeability to antibiotics or by inhibiting the efflux mechanisms that decrease intracellular antibiotic concentrations .

- Antimicrobial and Antibiofilm Agent: EDTA can be used as a stand-alone antimicrobial/antibiofilm agent or in combination with other antimicrobials to prevent and treat biofilms in both abiotic (wound dressings) and biotic (wound bed) environments .

- Treatment of Infections: EDTA-Tris solutions have demonstrated merit in treating otitis externa, cystitis, and other persistent infections . A lavage with EDTA-Tris can prevent the growth of Pseudomonas aeruginosa, Staphylococcus aureus, and beta-streptococci .

Case Studies and Research Findings

- In vitro studies: In vitro studies have shown that Tris-EDTA can significantly reduce the MBCs and MICs of marbofloxacin and gentamicin for multidrug-resistant P. aeruginosa .

- Biofilm Inhibition: EDTA inhibits biofilm formation and reduces biofilm colonization and proliferation . Studies have shown that biofilm formation could be inhibited after 72 hours of treatment with 2 mM EDTA, and treatment with 50 mM EDTA resulted in biofilm dissolution .

- Synergistic Effects: EDTA's ability to chelate cations enhances the therapeutic effect of other antimicrobials by disrupting the biofilm structure . The combination of EDTA and silver has a significant antibiofilm ability .

Data Table: Combinations of EDTA with Antimicrobial Agents

Wirkmechanismus

The mechanism of action of EDTA Tris involves the chelation of metal ions by ethylenediaminetetraacetic acid and the buffering capacity of Tris(hydroxymethyl)aminomethane. Ethylenediaminetetraacetic acid binds to metal ions, forming stable complexes that prevent metal-catalyzed reactions. Tris(hydroxymethyl)aminomethane maintains a stable pH, ensuring optimal conditions for biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

EDTA Tris is unique due to its combination of chelating and buffering properties. Similar compounds include:

Ethylenediaminetetraacetic acid: A chelating agent used to bind metal ions but lacks buffering capacity.

Tris(hydroxymethyl)aminomethane: A buffering agent used to maintain stable pH but lacks chelating properties.

Tetraacetylethylenediamine: A chelating agent with different chemical properties and applications

Biologische Aktivität

Ethylenediaminetetraacetic acid-tromethamine (Tris-EDTA) is a compound that has gained attention for its biological activity, particularly in enhancing the efficacy of antibiotics against resistant bacterial strains. This article explores the biological activity of Tris-EDTA, focusing on its antimicrobial properties, mechanisms of action, and clinical applications based on various studies.

Overview of Tris-EDTA

Tris-EDTA is a combination of ethylenediaminetetraacetic acid (EDTA) and tromethamine (Tris). EDTA is a chelating agent that binds divalent metal ions, while Tris acts as a buffering agent. Together, they create a solution that can alter the permeability of bacterial cell walls and enhance the effectiveness of antibiotics.

Tris-EDTA exhibits several mechanisms that contribute to its biological activity:

- Increased Permeability : Tris-EDTA enhances the uptake of antibiotics by increasing bacterial cell wall permeability. This effect has been documented in studies involving Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Synergistic Effects with Antibiotics : The combination of Tris-EDTA with various antibiotics has shown significant reductions in minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). For instance, studies have reported that Tris-EDTA significantly lowers the MICs and MBCs of marbofloxacin and gentamicin against multidrug-resistant Pseudomonas aeruginosa .

Antimicrobial Activity

- In Vitro Studies : A study demonstrated that Tris-EDTA significantly reduced the MICs and MBCs for marbofloxacin from 625 μg/mL to 39.1 μg/mL and for gentamicin from 19.5 μg/mL to 1.2 μg/mL when used in combination .

- Clinical Relevance : In clinical settings, Tris-EDTA has been used effectively in treating chronic otitis externa and cystitis in dogs, where it was found to prevent the growth of resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Case Studies : In one case study involving dogs with chronic infections resistant to standard treatments, the application of EDTA-Tris in conjunction with antibiotics resulted in complete recovery within ten days, with sustained clinical improvement for up to 180 days .

Data Table: Efficacy of Tris-EDTA with Antibiotics

| Antibiotic | MIC Before Tris-EDTA | MIC After Tris-EDTA | MBC Before Tris-EDTA | MBC After Tris-EDTA |

|---|---|---|---|---|

| Marbofloxacin | 625 μg/mL | 39.1 μg/mL | 625 μg/mL | 468.8 μg/mL |

| Gentamicin | 19.5 μg/mL | 1.2 μg/mL | 625 μg/mL | 39.1 μg/mL |

Clinical Applications

The findings indicate that Tris-EDTA can be particularly beneficial in veterinary medicine for managing infections caused by resistant bacteria. Its ability to enhance antibiotic efficacy makes it a valuable addition to treatment protocols for conditions like otitis externa and cystitis.

Eigenschaften

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEIUWBSEKKKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-65-2 | |

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethylenediaminetetraacetic acid (EDTA) Tris disrupt bacterial cell walls?

A1: EDTA Tris exerts its antibacterial effect primarily by disrupting the integrity of bacterial cell walls. [] EDTA, a chelating agent, binds divalent cations like calcium and magnesium, which are essential for maintaining the structural integrity of bacterial cell walls, particularly in gram-negative bacteria. [, ] This destabilization leads to increased permeability, leakage of cellular contents, and ultimately, cell death. [, ]

Q2: Does this compound affect all bacteria equally?

A2: Research indicates differential toxicity of this compound among various mating types of Escherichia coli. Male strains exhibited greater sensitivity compared to their female counterparts. [] Further research is needed to fully understand the reasons behind this differential toxicity.

Q3: How does the presence of serum impact the efficacy of this compound?

A5: The addition of serum to the testing medium, mimicking physiological conditions, reduced the effectiveness of chlorhexidine/EDTA/Tris, particularly against certain bacterial species like Providence, Proteus, and Streptococcus faecalis. [] This suggests that serum components might interfere with the interaction between this compound and the bacterial cell wall.

Q4: Can this compound be used in combination with other disinfectants?

A6: Research suggests that this compound can exhibit additive, synergistic, or antagonistic effects when combined with various disinfectants. [] For instance, synergistic effects were observed with benzalkonium chloride and formalin, while antagonistic interactions were noted with glutaraldehyde, povidone-iodine, and sodium lauryl sulfate against specific bacterial species. [] This highlights the importance of careful evaluation when considering this compound in combination with other antimicrobial agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.